Cas no 106148-27-0 (4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione)
106148-27-0 structure
Product Name:4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione
Numero CAS:106148-27-0
MF:C19H20N2O2
MW:308.374304771423
CID:1174849
PubChem ID:2259642
Update Time:2025-04-20
4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione
- BAS 00347765
- AKOS000541925
- 4-Benzyl-1-phenethyl-piperazine-2,6-dione
- 1-(2-phenylethyl)-4-benzyl-2,6-piperazinedione
- ST50224799
- HMS1607D12
- AC1M4IHX
- 4-benzyl-1-phenethyl-2,6-piperazinedione
- 4-benzyl-1-phenethylpiperazine-2,6-dione
- MCULE-3107672552
- BAS 00347765; AKOS000541925; 4-Benzyl-1-phenethyl-piperazine-2,6-dione; 1-(2-phenylethyl)-4-benzyl-2,6-piperazinedione; ST50224799; HMS1607D12; AC1M4IHX; 4-benzyl-1-phenethyl-2,6-piperazinedione; 4-benzyl-1-phenethylpiperazine-2,6-dione; MCULE-3107672552;
- FDHZQDHDJVZPMI-UHFFFAOYSA-N
- Cambridge id 5705696
- SR-01000394292
- DTXSID30367350
- 106148-27-0
- 1-(2-PHENYLETHYL)-4-(PHENYLMETHYL)-2,6-PIPERAZINEDIONE
- SR-01000394292-1
- BRD-K46356422-001-01-5
- SCHEMBL16334884
-
- Inchi: 1S/C19H20N2O2/c22-18-14-20(13-17-9-5-2-6-10-17)15-19(23)21(18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2
- Chiave InChI: FDHZQDHDJVZPMI-UHFFFAOYSA-N
- Sorrisi: O=C1CN(CC2C=CC=CC=2)CC(N1CCC1C=CC=CC=1)=O
Proprietà calcolate
- Massa esatta: 308.1526
- Massa monoisotopica: 308.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 394
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 40.6Ų
Proprietà sperimentali
- Densità: 1.194
- Punto di ebollizione: 493.2°C at 760 mmHg
- Punto di infiammabilità: 220.8°C
- Indice di rifrazione: 1.604
- PSA: 40.62
- LogP: 1.97590
4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
106148-27-0 (4-benzyl-1-(2-phenylethyl)piperazine-2,6-dione) Prodotti correlati
- 247128-18-3(1-(2-Phenylethyl)piperazine-2,6-dione)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti